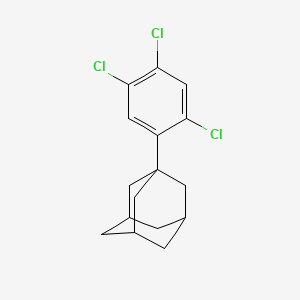

1-(2,4,5-Trichlorophenyl)adamantane

CAS No.: 330577-78-1

Cat. No.: VC4629575

Molecular Formula: C16H17Cl3

Molecular Weight: 315.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 330577-78-1 |

|---|---|

| Molecular Formula | C16H17Cl3 |

| Molecular Weight | 315.66 |

| IUPAC Name | 1-(2,4,5-trichlorophenyl)adamantane |

| Standard InChI | InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2 |

| Standard InChI Key | AVEBBHGIKWZQPL-UHFFFAOYSA-N |

| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl |

Introduction

Synthesis

The synthesis of 1-(2,4,5-Trichlorophenyl)adamantane typically involves the following steps:

-

Preparation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive site (e.g., halogenation or Friedel-Crafts alkylation).

-

Coupling Reaction: The functionalized adamantane reacts with 2,4,5-trichlorobenzene or its derivatives under controlled conditions using a catalyst like aluminum chloride.

-

Purification: The product is purified via recrystallization or chromatography to ensure high purity.

Applications

Adamantane derivatives, including 1-(2,4,5-Trichlorophenyl)adamantane, are widely studied for their potential applications:

-

Pharmaceuticals: Adamantane derivatives are known for their antiviral (e.g., influenza), antimicrobial, and anti-inflammatory properties. While specific biological activities of this compound are not well-documented, its structural similarity to other bioactive adamantane derivatives suggests potential pharmacological relevance.

-

Material Science: The rigidity and stability of the adamantane core make it useful in designing advanced polymers and coatings.

-

Chemical Intermediates: It serves as a precursor for synthesizing more complex molecules in organic synthesis.

Safety and Environmental Considerations

-

Toxicity: The presence of chlorinated phenyl groups suggests potential environmental persistence and toxicity concerns.

-

Handling Precautions: Like most organochlorine compounds, it should be handled with care to avoid exposure through inhalation or skin contact.

-

Environmental Impact: Chlorinated compounds can be resistant to biodegradation and may accumulate in ecosystems.

Research Gaps

Despite its structural appeal, detailed studies on the biological activity and industrial applications of 1-(2,4,5-Trichlorophenyl)adamantane remain sparse. Future research should focus on:

-

Exploring its pharmacological potential through in vitro and in vivo studies.

-

Investigating its role as an intermediate for synthesizing advanced materials.

-

Assessing its environmental impact and developing methods for safe disposal.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Applications | Notable Features |

|---|---|---|---|

| Amantadine | C10H17N | Antiviral (influenza treatment) | Adamantane derivative with primary amine group |

| Rimantadine | C12H21N | Antiviral | Modified adamantane structure for enhanced bioavailability |

| 1-(2,4,5-Trichlorophenyl)adamantane | C16H17Cl3 | Under investigation | Combines adamantane rigidity with chlorinated phenyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume